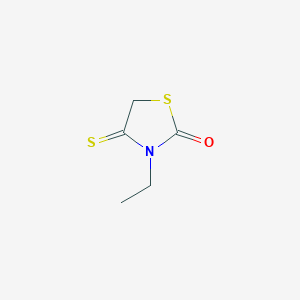
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with the molecular formula C20H20. This compound is part of the cyclopenta(a)phenanthrene family, characterized by its unique structure that includes a cyclopentane ring fused to a phenanthrene core.
Métodos De Preparación
The synthesis of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of phenanthrene derivatives followed by cyclization reactions to form the cyclopentane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Aplicaciones Científicas De Investigación
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s ability to fit into the active sites of proteins, where it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Comparación Con Compuestos Similares
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can be compared with other similar compounds, such as:
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but with fewer methyl groups, which may affect its reactivity and interaction with biological targets.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Another related compound with a different methylation pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity, stability, and interactions with other molecules .
Propiedades
Número CAS |
5831-17-4 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3 |
Clave InChI |
DVTHUHVKBGHXTN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)








